molecular formula C11H17O6PS B13812485 4-Diethoxyphosphoryl-2-methylsulfonyl-phenol

4-Diethoxyphosphoryl-2-methylsulfonyl-phenol

Cat. No.: B13812485
M. Wt: 308.29 g/mol
InChI Key: ARJPQHAZBJECRX-UHFFFAOYSA-N
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Description

4-Diethoxyphosphoryl-2-methylsulfonyl-phenol is an organic compound characterized by the presence of diethoxyphosphoryl and methylsulfonyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethoxyphosphoryl-2-methylsulfonyl-phenol typically involves the introduction of diethoxyphosphoryl and methylsulfonyl groups onto a phenol ring. One common method involves the reaction of 4-methylsulfonylphenol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Diethoxyphosphoryl-2-methylsulfonyl-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Ethers or esters of the phenol.

Scientific Research Applications

4-Diethoxyphosphoryl-2-methylsulfonyl-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Diethoxyphosphoryl-2-methylsulfonyl-phenol involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the methylsulfonyl group can interact with biological molecules through sulfonation. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonylphenol: Lacks the diethoxyphosphoryl group but shares the methylsulfonyl group.

    2-Methylsulfonylphenol: Similar structure but with the sulfonyl group in a different position.

    4-Methylsulfonylphenylboronic acid: Contains a boronic acid group instead of the diethoxyphosphoryl group.

Uniqueness

Its ability to participate in both phosphorylation and sulfonation reactions sets it apart from similar compounds .

Properties

Molecular Formula

C11H17O6PS

Molecular Weight

308.29 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-methylsulfonylphenol

InChI

InChI=1S/C11H17O6PS/c1-4-16-18(13,17-5-2)9-6-7-10(12)11(8-9)19(3,14)15/h6-8,12H,4-5H2,1-3H3

InChI Key

ARJPQHAZBJECRX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=C(C=C1)O)S(=O)(=O)C)OCC

Origin of Product

United States

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